molecular formula C26H39NO2 B1649422 N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide CAS No. 883715-23-9

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Cat. No.: B1649422
CAS No.: 883715-23-9
M. Wt: 397.6 g/mol
InChI Key: XKHCEDYSKNATME-YSTUJMKBSA-N
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Description

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide is a compound belonging to the class of fatty acid amides. It is a derivative of linoleic acid, where the fatty acid chain is conjugated with a 3-methoxybenzyl group. This compound is known for its potential biological activities, particularly in the modulation of the endocannabinoid system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide typically involves the reaction of linoleic acid with 3-methoxybenzylamine. The process can be carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity through techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the fatty acid chain.

    Reduction: Reduction reactions can target the amide group or the double bonds.

    Substitution: The methoxy group on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: Products may include epoxides or hydroxylated derivatives.

    Reduction: Reduced forms of the amide or saturated fatty acid derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate neurotransmitter release and provide neuroprotective, anti-inflammatory, and analgesic effects .

Comparison with Similar Compounds

  • N-(3-Methoxybenzyl)hexadec-9Z-enamide
  • N-(3-Methoxybenzyl)linoleamide

Comparison: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide is unique due to its specific fatty acid chain length and degree of unsaturation. This structural difference can influence its biological activity and interaction with enzymes like FAAH. Compared to similar compounds, it may exhibit different potency and efficacy in modulating the endocannabinoid system .

Properties

IUPAC Name

(9Z,12Z,15Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4-,8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCEDYSKNATME-YSTUJMKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161220
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883715-23-9
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883715-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((3-METHOXYPHENYL)METHYL)OCTADECA-9,12,15-TRIENAMIDE, (9Z,12Z,15Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ9FWW7N2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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